c[YYAEGLEE]-NH2
Description
“c[YYAEGLEE]-NH2” is a cyclic peptide featuring the amino acid sequence YYAEGLEE (Tyr-Tyr-Ala-Glu-Gly-Leu-Glu-Glu) with a C-terminal amide modification (-NH2). Cyclic peptides are characterized by their closed-loop structure, which enhances metabolic stability and binding affinity compared to linear counterparts . The C-terminal amide group (-NH2) replaces the typical carboxylic acid (-COOH), altering the peptide’s charge and solubility profile . This modification is common in bioactive peptides to improve resistance to enzymatic degradation and modulate receptor binding .
Properties
Molecular Formula |
C44H59N9O15 |
|---|---|
Molecular Weight |
954.0 g/mol |
IUPAC Name |
3-[(2S,5S,8S,11S,17S,20S,23S)-23-carbamoyl-20-(2-carboxyethyl)-2,5-bis[(4-hydroxyphenyl)methyl]-8-methyl-17-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-11-yl]propanoic acid |
InChI |
InChI=1S/C44H59N9O15/c1-22(2)18-31-43(67)52-30(14-17-37(60)61)41(65)50-28(38(45)62)12-15-34(56)48-32(19-24-4-8-26(54)9-5-24)44(68)53-33(20-25-6-10-27(55)11-7-25)42(66)47-23(3)39(63)51-29(13-16-36(58)59)40(64)46-21-35(57)49-31/h4-11,22-23,28-33,54-55H,12-21H2,1-3H3,(H2,45,62)(H,46,64)(H,47,66)(H,48,56)(H,49,57)(H,50,65)(H,51,63)(H,52,67)(H,53,68)(H,58,59)(H,60,61)/t23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
WSKHBZRJCGPPOH-RKNQSKIKSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O)CC(C)C)CCC(=O)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O)CC(C)C)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The C-terminal amide (-NH2) in “c[YYAEGLEE]-NH2” distinguishes it from linear peptides and other cyclic analogs. Key comparisons include:
- Stability : Cyclization in “this compound” reduces conformational flexibility, limiting enzymatic cleavage sites . The -NH2 terminus further stabilizes the peptide against carboxypeptidases compared to -COOH termini .
- Solubility : The amide group introduces a basic character, enhancing solubility in acidic environments. This contrasts with mPEG-TK-NH2, where polyethylene glycol (PEG) dominates solubility .
- Bioactivity : The Tyr and Glu residues may enable metal binding (e.g., Cr³⁺ in multiferroic frameworks ), while the carbamoyl analogs emphasize enzyme inhibition .
Research Findings
- Structural Analysis : Techniques like X-ray diffraction and DFT calculations (used for [C(NH2)3]Cr(HCOO)3 ) are applicable to “this compound” for resolving cyclic conformations and hydrogen-bonding networks.
- Pharmacokinetics : The -NH2 terminus may extend half-life compared to linear peptides, similar to PEGylated compounds’ prolonged circulation .
Critical Analysis of Limitations
- Synthetic Complexity : Cyclization and -NH2 modification require precise conditions, increasing production costs compared to linear peptides .
- Limited Solubility Data: While -NH2 enhances basicity, exact solubility in physiological buffers is unreported. Contrast with mPEG-TK-NH2, where PEG ensures broad compatibility .
- Unclear Bioactivity : The peptide’s interaction targets (e.g., enzymes, receptors) remain hypothetical without experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
